molecular formula C9H6N2OS B1610819 4-Methoxybenzo[d]thiazole-2-carbonitrile CAS No. 7267-30-3

4-Methoxybenzo[d]thiazole-2-carbonitrile

Cat. No.: B1610819
CAS No.: 7267-30-3
M. Wt: 190.22 g/mol
InChI Key: NNVOWTIUIOZIKH-UHFFFAOYSA-N
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Description

4-Methoxybenzo[d]thiazole-2-carbonitrile is a heterocyclic compound with the molecular formula C9H7N2OS. It is characterized by a benzothiazole ring substituted with a methoxy group at the 4-position and a cyano group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzo[d]thiazole-2-carbonitrile typically involves the cyclization of N-arylcyanothioformamides. A common method includes the use of palladium-catalyzed and copper-assisted C-H functionalization followed by intramolecular C-S bond formation. This reaction is performed in the presence of air and an inorganic additive such as potassium iodide (KI), yielding the desired product in good yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high purity and yield. The use of efficient catalytic systems and optimized reaction conditions is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxybenzo[d]thiazole-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxybenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    2-Cyanobenzothiazole: Shares the benzothiazole core but lacks the methoxy group.

    4-Methoxybenzothiazole: Similar structure but without the cyano group.

Uniqueness: 4-Methoxybenzo[d]thiazole-2-carbonitrile is unique due to the presence of both the methoxy and cyano groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution pattern enhances its versatility in various applications .

Properties

IUPAC Name

4-methoxy-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c1-12-6-3-2-4-7-9(6)11-8(5-10)13-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVOWTIUIOZIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572092
Record name 4-Methoxy-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7267-30-3
Record name 4-Methoxy-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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